5-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide
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Description
5-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O3S and its molecular weight is 348.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation process . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the blood coagulation cascade . This results in a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .
Pharmacokinetics
The compound has been identified as having good oral bioavailability .
Result of Action
The inhibition of FXa by the compound produces antithrombotic effects . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s generally known that factors such as pH, temperature, and the presence of other substances can influence the activity of pharmaceutical compounds
Biochemical Analysis
Biochemical Properties
5-Chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)thiophene-2-carboxamide interacts with the coagulation enzyme Factor Xa (FXa). The interaction of this compound with FXa inhibits the enzyme’s activity, thereby preventing blood clotting .
Cellular Effects
The compound’s inhibition of FXa impacts various cellular processes. By preventing the formation of thrombin, it indirectly influences cell signaling pathways, gene expression, and cellular metabolism associated with coagulation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to FXa. This binding interaction inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function have been observed over time. The compound has shown excellent in vivo antithrombotic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The compound has shown excellent in vivo antithrombotic activity .
Metabolic Pathways
This compound is involved in the coagulation cascade, a metabolic pathway. It interacts with FXa, an enzyme in this pathway .
Properties
IUPAC Name |
5-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-22-8-9-6-15(20)19-12-7-10(2-3-11(9)12)18-16(21)13-4-5-14(17)23-13/h2-7H,8H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOZJVSRIIARCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.